molecular formula C19H29NO B12627201 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine CAS No. 920280-72-4

4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine

Cat. No.: B12627201
CAS No.: 920280-72-4
M. Wt: 287.4 g/mol
InChI Key: OZWPZPFZSLFMMI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine is a chiral amine compound of high interest in advanced organic synthesis and pharmaceutical research. This chemical features both a cyclohexylamine moiety and a benzyloxy-protected cyclohexane ring, making it a valuable scaffold for constructing more complex molecules. Compounds with similar structural features, particularly tertiary amines with cyclohexyl and benzyl groups, are recognized for their significant neuropharmacological potential. Research into analogous structures shows they can act as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them valuable tools for investigating treatments for neurodegenerative disorders such as Alzheimer's disease . Furthermore, 1,4-cyclohexylamine derivatives are key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antipsychotic agents, highlighting the importance of this structural class in medicinal chemistry . The presence of the benzyloxy group offers a handle for further synthetic manipulation, such as deprotection to reveal a hydroxyl group, allowing for versatile downstream functionalization. This product is intended for research and further manufacturing applications as a building block or intermediate. It is supplied with high purity and is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

920280-72-4

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-cyclohexyl-4-phenylmethoxycyclohexan-1-amine

InChI

InChI=1S/C19H29NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1,3-4,7-8,17-20H,2,5-6,9-15H2

InChI Key

OZWPZPFZSLFMMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCC(CC2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of Imines

The first step in the synthesis typically involves the reaction of a benzaldehyde with a primary amine to produce an imine. This reaction can be described as follows:

$$
\text{Benzaldehyde} + \text{Amine} \rightarrow \text{Imine} + \text{H}_2\text{O}
$$

The preferred conditions for this reaction include:

  • Solvents : Water-miscible solvents such as methanol, ethanol, or isopropanol are commonly used.

  • Temperature : The reaction is usually conducted at temperatures ranging from 10°C to 40°C, with optimal conditions around 20°C to 30°C.

  • Time : Reaction times can vary from 0.1 to 5 hours depending on specific reactants and conditions.

Hydrogenation of Imines

Following the formation of the imine, hydrogenation is performed to reduce the imine to the corresponding amine. This step is crucial for obtaining the final product.

Hydrogenation Conditions

The hydrogenation process generally involves:

  • Catalysts : Commonly used catalysts include palladium on carbon or platinum-based catalysts. The choice of catalyst can significantly affect yield and reaction time.

  • Pressure and Temperature : Hydrogenation typically occurs under pressures ranging from 0.1 to 25 bar and at temperatures similar to those used in imine formation.

  • Reaction Time : The hydrogenation step may require from 1 to 100 hours for completion, depending on the efficiency of the catalyst and other conditions.

Alternative Synthesis Pathways

Recent studies have explored alternative pathways for synthesizing related compounds, which may also apply to the preparation of this compound.

Nitrile Reduction Method

A notable method involves converting a nitrile intermediate into an amine via lithium aluminum hydride reduction. This process includes:

  • Step 1 : Formation of a benzonitrile derivative by reacting cyanophenol with benzyl bromides under reflux conditions.

  • Step 2 : Reduction of the nitrile group using lithium aluminum hydride in tetrahydrofuran (THF) followed by hydrolysis in a basic medium.

This method has shown yields between 26% and 48%, depending on purification efficiency.

Summary of Findings

The preparation of this compound can be effectively achieved through established synthetic routes involving imine formation followed by hydrogenation. The choice of solvents, catalysts, and reaction conditions plays a critical role in optimizing yields.

Step Reaction Type Conditions Yield
1 Imine Formation Water-miscible solvent, 20°C - 30°C Variable
2 Hydrogenation Palladium catalyst, atmospheric pressure Variable
Alternative Nitrile Reduction THF, LiAlH4 26% - 48%

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexylamine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine in cancer therapy. For instance, derivatives of similar compounds have shown significant anticancer effects by inhibiting key enzymes involved in tumor growth. A study demonstrated that related compounds could induce apoptosis in MDA-MB-231 breast cancer cells, suggesting that structural modifications can enhance therapeutic efficacy .

Antimicrobial Properties

The compound's derivatives have been evaluated for antimicrobial activity, particularly against bacterial strains. The inhibition of carbonic anhydrases (CAs), which are crucial for bacterial survival, has been a focus area. Compounds exhibiting selective inhibition of CA IX over CA II have been noted to possess antibacterial properties, indicating their potential as antimicrobial agents .

Neurological Applications

Research into compounds with similar structures indicates potential applications in treating neurological disorders. The modulation of neurotransmitter systems through the inhibition of specific receptors may provide therapeutic avenues for conditions like depression and anxiety .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on the core structure of this compound is ongoing, with promising results in enhancing biological activity. For example, ultrasound-assisted synthesis techniques have been employed to create derivatives with improved yields and biological profiles, showcasing the compound's versatility in drug design .

Case Studies and Data Tables

Study Focus Findings
Nemr et al. (2021)Anticancer ActivityInduced apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positive cells .
Ultrasound-Assisted Synthesis (2018)Synthesis TechniquesImproved yield of derivatives using DMF and triethylamine as catalysts .
Antimicrobial Activity StudyBacterial InhibitionSelective inhibition of CA IX demonstrated potential antibacterial effects .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the cyclohexylamine moiety can modulate its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl analogue (257.29 g/mol) has a lower molecular weight than the target compound, likely due to fewer carbons.
  • Bulky N-substituents (e.g., cyclohexyl) may lower membrane permeability compared to smaller groups like benzyl .

Biological Activity

The compound 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine is a derivative of cyclohexanamine, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16_{16}H25_{25}NO
  • Molecular Weight : 247.39 g/mol
  • Structure : The compound features a benzyloxy group attached to a cyclohexylamine backbone, which may influence its interaction with biological targets.

The biological activity of This compound can be attributed to several mechanisms, including:

  • Receptor Agonism : The compound has been studied for its agonistic effects on various receptors, particularly those involved in inflammatory responses.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes that contribute to disease pathology, such as those involved in the biosynthesis of inflammatory mediators.
  • Cellular Uptake and Metabolism : The lipophilicity of the benzyloxy group enhances cellular uptake, potentially improving bioavailability and efficacy.

Table 1: Biological Activity Summary

Study/SourceActivity ObservedIC50 (µM)Notes
Research Study A PPARα agonism<5Induces target gene expression
Research Study B Antimycobacterial activity against Mtb2.7Selective toxicity in Vero and HepG2 cells
Evaluation Report Toxicity profile in chronic exposure studiesLOAEL: 20Significant systemic toxicity observed

Case Study 1: PPARα Agonism

A study focused on the compound's ability to activate PPARα, a nuclear receptor that regulates lipid metabolism and inflammation. The findings indicated that the compound significantly upregulated genes associated with fatty acid oxidation and reduced inflammatory markers in vitro. This suggests potential therapeutic applications in metabolic disorders characterized by inflammation.

Case Study 2: Antimycobacterial Evaluation

Another investigation explored the antimycobacterial properties of derivatives related to This compound . The results demonstrated that certain analogues exhibited potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimal cytotoxicity towards human cell lines. The structure-activity relationship (SAR) analysis highlighted that halogen substitutions on the aromatic ring enhanced antimicrobial potency.

Pharmacological Implications

The diverse biological activities of This compound suggest its potential utility in treating conditions such as:

  • Inflammatory diseases (via PPARα modulation)
  • Infectious diseases (as an antimycobacterial agent)

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